molecular formula C6H2Br2ClF B1587226 1,5-Dibromo-2-chloro-3-fluorobenzene CAS No. 202925-04-0

1,5-Dibromo-2-chloro-3-fluorobenzene

Cat. No.: B1587226
CAS No.: 202925-04-0
M. Wt: 288.34 g/mol
InChI Key: WRJXIIFHUQBLSW-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-chloro-3-fluorobenzene: is an aromatic compound with the molecular formula C6H2Br2ClF It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and fluorine atoms

Scientific Research Applications

1,5-Dibromo-2-chloro-3-fluorobenzene is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules. It is used in the preparation of ligands, pharmaceuticals, and agrochemicals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Potential use in the development of new drugs, particularly in the field of oncology, where halogenated compounds are explored for their anticancer properties.

    Industry: Used in the manufacture of specialty chemicals, dyes, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2-chloro-3-fluorobenzene can be synthesized through various halogenation reactions. One common method involves the bromination of 2-chloro-3-fluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective substitution at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dibromo-2-chloro-3-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of electron-withdrawing halogen atoms makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding halogenated benzenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ammonia, and thiols in polar solvents like ethanol or water.

    Electrophilic Substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of phenols, amines, and thiophenols.

    Electrophilic Substitution: Formation of nitro and sulfonic acid derivatives.

    Reduction: Formation of partially or fully dehalogenated benzenes.

Mechanism of Action

The mechanism of action of 1,5-dibromo-2-chloro-3-fluorobenzene involves its interaction with various molecular targets. The electron-withdrawing halogen atoms influence the compound’s reactivity and binding affinity. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s ability to undergo nucleophilic and electrophilic substitution reactions also plays a role in its mechanism of action, allowing it to form covalent bonds with target molecules.

Comparison with Similar Compounds

  • 1,3-Dibromo-2-chloro-5-fluorobenzene
  • 1,3-Dibromo-5-chloro-2-fluorobenzene
  • 1,3-Dibromo-2-fluoro-5-nitrobenzene
  • 1,3-Dibromo-2-fluoro-4-nitrobenzene

Comparison: 1,5-Dibromo-2-chloro-3-fluorobenzene is unique due to the specific positions of the halogen atoms on the benzene ring, which influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions. The presence of both bromine and chlorine atoms in specific positions can also affect its binding affinity and selectivity in biological applications.

Properties

IUPAC Name

1,5-dibromo-2-chloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClF/c7-3-1-4(8)6(9)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJXIIFHUQBLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369282
Record name 1,5-Dibromo-2-chloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202925-04-0
Record name 1,5-Dibromo-2-chloro-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202925-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dibromo-2-chloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,6-dibromo-3-chloro-4-fluoro-phenylamine (1a, 4.85 g, 16 mmol, 1 eq.) in DMF (20 mL) was added to a solution of isoamylnitrite (3.46 mL, 25.6 mmol, 1.6 eq.) in DMF (12 mL) at 70° C. The mixture was heated at 70° C. for 3 h before it was cooled to room temperature, quenched with 1 N NaOH aqueous solution (150 mL), and extracted with EtOAc (200 mL). The EtOAc extract was washed with brine (100 mL×2), dried over MgSO4, filtered and concentrated. The residue was purified by flash chromatography (heptane) to give desired product 2a as colorless oil (3.70 g, 80%).
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
3.46 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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